3-Sulfoglucuronic acid
Description
3-Sulfoglucuronic acid (3-O-sulfo-D-glucuronic acid) is a monosaccharide sulfate ester derived from D-glucuronic acid, characterized by a sulfate group at the C-3 hydroxyl position. It is a critical component of the HNK-1 epitope, a carbohydrate structure recognized by the HNK-1 monoclonal antibody, which plays roles in neural cell adhesion, synaptic plasticity, and extracellular matrix (ECM) interactions . This compound is prominently found in chondroitin sulfate proteoglycans (CSPGs) and sulfated glucuronyl glycolipids (SGGLs), particularly in neural and endocrine tissues such as PC12 pheochromocytoma cells and chromaffin granule membranes . Its molecular formula is C₆H₉O₁₀S⁻, with a molecular weight of 273.18 g/mol (calculated from constituent atoms).
Properties
CAS No. |
110231-93-1 |
|---|---|
Molecular Formula |
C6H10O10S |
Molecular Weight |
274.2 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2,3,5-trihydroxy-6-oxo-4-sulfooxyhexanoic acid |
InChI |
InChI=1S/C6H10O10S/c7-1-2(8)5(16-17(13,14)15)3(9)4(10)6(11)12/h1-5,8-10H,(H,11,12)(H,13,14,15)/t2-,3+,4-,5+/m0/s1 |
InChI Key |
DLJXFFATZRGSBR-SKNVOMKLSA-N |
SMILES |
C(=O)C(C(C(C(C(=O)O)O)O)OS(=O)(=O)O)O |
Isomeric SMILES |
C(=O)[C@@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)OS(=O)(=O)O)O |
Canonical SMILES |
C(=O)C(C(C(C(C(=O)O)O)O)OS(=O)(=O)O)O |
Synonyms |
3-sulfoglucuronic acid glucuronate 3-sulfate glucuronic acid 3-sulfate |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Data
Expression Patterns
- Neural Tissues : 3-Sulfoglucuronic acid is enriched in embryonic rat brain SGGLs, peaking at postnatal day 7, and declines in adulthood .
- PC12 Cells : Margolis et al. (1987) demonstrated its presence in chromaffin granules, suggesting roles in hormone storage/secretion .
Biochemical Interactions
- Laminin-1 Binding : The HNK-1 epitope (3-sulfoglucuronic acid) facilitates L1-mediated neural adhesion to laminin-1 via β1 integrins, a process absent in unsulfated analogs .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 3-sulfoglucuronic acid, and how can purity be validated?
- Methodological Answer : Synthesis typically involves sulfation of glucuronic acid using sulfating agents (e.g., sulfur trioxide-pyridine complex) under controlled pH (7–9) and temperature (25–40°C). Purification via ion-exchange chromatography or HPLC is critical to isolate the sulfated product. Purity validation requires:
- Nuclear Magnetic Resonance (NMR) : Confirm sulfation at the C3 position using H and C NMR chemical shifts .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M-H] ion at m/z 257).
- Elemental Analysis : Ensure sulfur content matches theoretical values (~12.4% for CHOS) .
Q. How is 3-sulfoglucuronic acid characterized in biological matrices, and what analytical challenges arise?
- Methodological Answer : Detection in biological samples (e.g., urine, plasma) often employs:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Optimize mobile phase (e.g., 0.1% formic acid in acetonitrile/water) to resolve isomers.
- Enzymatic Assays : Use β-glucuronidase to differentiate sulfated vs. glucuronidated metabolites.
- Challenges : Low endogenous concentrations require high-sensitivity instrumentation (<1 ng/mL detection limits). Matrix effects (e.g., ion suppression in LC-MS) necessitate stable isotope-labeled internal standards .
Q. What is the known biological role of 3-sulfoglucuronic acid in detoxification pathways?
- Methodological Answer : Acts as a phase II metabolite, facilitating xenobiotic excretion via sulfation of glucuronic acid conjugates. Key studies:
- Enzyme Specificity : Assay recombinant human sulfotransferases (SULT1A1, SULT2A1) to determine catalytic efficiency ().
- In Vivo Models : Use knockout mice (e.g., Sult1a1) to quantify urinary excretion differences via metabolic profiling .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data in structural elucidation of 3-sulfoglucuronic acid derivatives?
- Methodological Answer : Discrepancies in NMR/IR data often stem from:
- Tautomerism : Use H-C HSQC and COSY to distinguish keto-enol equilibria.
- Stereochemical Ambiguity : Employ NOESY or ROESY to confirm axial/equatorial sulfation.
- Validation : Cross-reference with synthetic standards or computational models (DFT for predicted chemical shifts) .
Q. What strategies optimize the sensitivity of 3-sulfoglucuronic acid detection in metabolomic studies?
- Methodological Answer :
- Derivatization : Use pentafluorobenzyl bromide to enhance MS ionization efficiency.
- Microextraction : Solid-phase microextraction (SPME) with hydrophilic-lipophilic balance (HLB) cartridges.
- Data-Independent Acquisition (DIA) : Implement SWATH-MS for untargeted metabolomics to reduce false negatives .
Q. How do pH and temperature affect the stability of 3-sulfoglucuronic acid in long-term storage?
- Methodological Answer : Stability studies require:
- Accelerated Degradation Testing : Incubate at 40°C/75% RH for 4 weeks; monitor via HPLC-UV (210 nm).
- Kinetic Analysis : Calculate degradation rate constants () using Arrhenius plots.
- Optimal Conditions : Store lyophilized at -80°C in amber vials; avoid aqueous solutions at pH <5 (risk of desulfation) .
Q. What computational approaches predict the interaction of 3-sulfoglucuronic acid with sulfotransferases?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with SULT crystal structures (PDB: 1LS6) to identify binding poses.
- Molecular Dynamics (MD) : Simulate 100-ns trajectories in GROMACS to assess sulfonate group flexibility.
- Free Energy Perturbation (FEP) : Calculate binding affinity differences () for mutant enzymes .
Data Contradiction Analysis
Q. How should researchers address discrepancies between in vitro and in vivo sulfation efficiency of 3-sulfoglucuronic acid?
- Methodological Answer :
- Factor 1 : Compare enzyme kinetics (SULT ) vs. hepatic clearance rates in perfused liver models.
- Factor 2 : Assess membrane transporters (e.g., OATP1B1) impacting cellular uptake using transfected HEK293 cells.
- Mitigation : Apply physiologically based pharmacokinetic (PBPK) modeling to scale in vitro data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
